
Anemone blue anthocyanin 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anemone blue anthocyanin 4 is an anthocyanidin glycoside.
Applications De Recherche Scientifique
Anthocyanins in Plant Coloration and Attraction
Anthocyanins, such as those found in the blue-violet flowers of Anemone coronaria, contribute to the vivid coloration that attracts pollinators, enhancing plant reproduction. These pigments, including derivatives of delphinidin and cyanidin, are critical for the aesthetic and ecological roles of plants (Saitǒ et al., 2002).
Anthocyanins in Health and Nutrition
Dietary anthocyanins, such as those from Anemone coronaria, are linked with health benefits, including reduced risks of cardiovascular disease and cancer. Their antioxidant properties are vital in chronic disease prevention and contribute to the nutritional value of fruits and vegetables, making them key components of a healthy diet (Zhang, Butelli, & Martin, 2014).
Role in Plant Defense and Ecophysiology
Anthocyanins also play a significant role in plant defense mechanisms against various environmental stressors. Their involvement in ecophysiology includes protecting plants from UV radiation, pests, and diseases, showcasing the multifunctional nature of these pigments beyond mere coloration (Alappat & Alappat, 2020).
Applications in Food and Cosmetic Industries
Due to their vibrant colors and health-promoting properties, anthocyanins are increasingly used as natural colorants in the food and cosmetic industries. Their potential in developing natural, sustainable colors and supplements is significant, although their stability under various conditions remains a challenge (Khoo et al., 2017).
Biotechnological Advances and Engineering
Engineering efforts have been directed at enhancing anthocyanin production in plants and microorganisms, such as Escherichia coli, for various applications. These advancements not only increase the yield and diversity of anthocyanins but also open up new avenues for their application in pharmaceuticals, nutraceuticals, and as natural dyes (Yan et al., 2005).
Propriétés
Nom du produit |
Anemone blue anthocyanin 4 |
|---|---|
Formule moléculaire |
C58H59O36+ |
Poids moléculaire |
1332.1 g/mol |
Nom IUPAC |
2-[3-[[(2R,3R,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[7-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoyl]oxy-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C58H58O36/c59-17-34-42(72)46(76)52(92-38(68)8-4-21-2-6-26(61)29(64)10-21)58(89-34)94-53-47(77)44(74)36(19-85-39(69)16-40(70)93-51(55(82)83)49(79)54(80)81)91-57(53)88-33-15-24-27(62)13-23(14-32(24)87-50(33)22-11-30(65)41(71)31(66)12-22)86-56-48(78)45(75)43(73)35(90-56)18-84-37(67)7-3-20-1-5-25(60)28(63)9-20/h1-15,34-36,42-49,51-53,56-59,72-79H,16-19H2,(H9-,60,61,62,63,64,65,66,67,68,71,80,81,82,83)/p+1/t34-,35-,36-,42-,43-,44+,45+,46+,47+,48-,49?,51?,52-,53-,56-,57-,58+/m1/s1 |
Clé InChI |
QSILDJSBWRMWKU-HFDUDUOVSA-O |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)OC(=O)/C=C/C8=CC(=C(C=C8)O)O)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




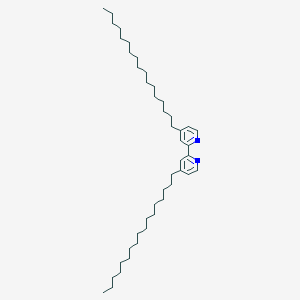
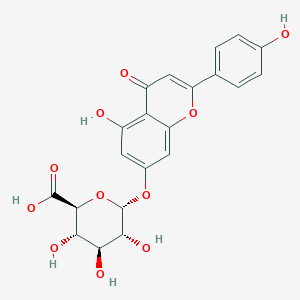
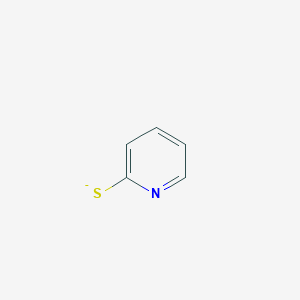
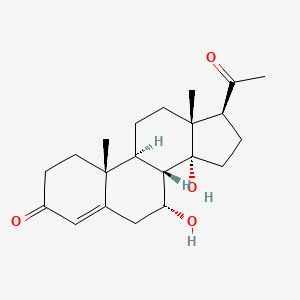
![(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one](/img/structure/B1254114.png)

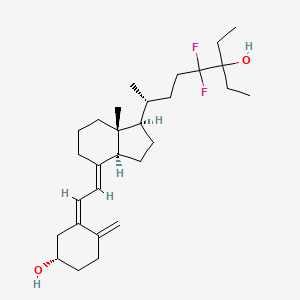
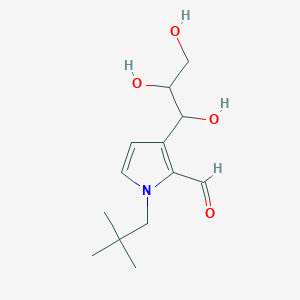
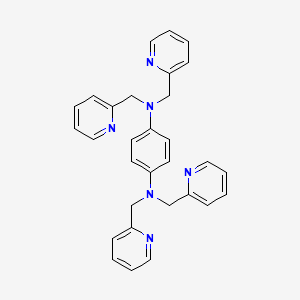
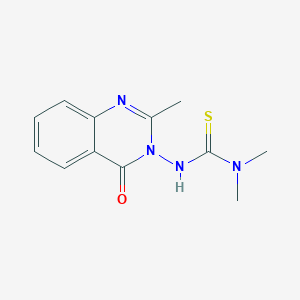
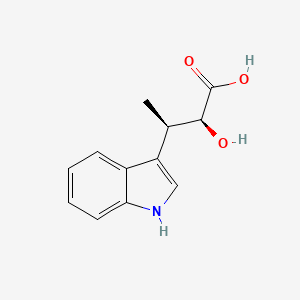

![(1R,4S,5R,9S,10S,13R,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1254126.png)